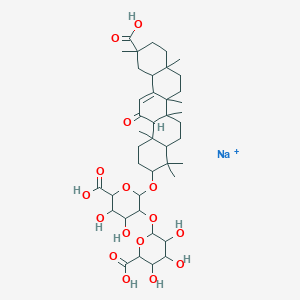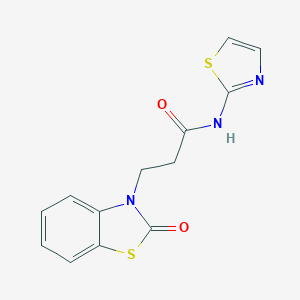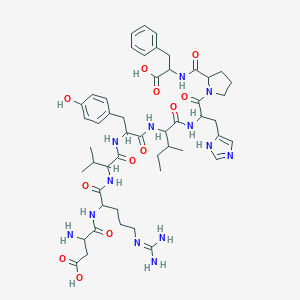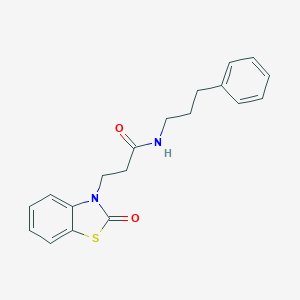
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DTT-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a key regulator of the p53 tumor suppressor pathway. The p53 pathway is frequently disrupted in cancer, and the development of small molecule inhibitors like DTT-001 has the potential to restore p53 function and induce apoptosis in cancer cells.
Mecanismo De Acción
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its anti-tumor activity by binding to the p53-binding domain of MDM2, which prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. In addition to its anti-tumor activity, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have anti-inflammatory effects and may have potential applications in other diseases such as autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its specificity for the p53-MDM2 interaction, which reduces the risk of off-target effects and toxicity. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its low solubility, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improve its pharmacokinetic properties.
Direcciones Futuras
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has the potential to be a valuable therapeutic option for patients with cancer and other diseases. Future studies should focus on optimizing the formulation of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide and improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide with other anti-cancer agents should be explored to further enhance its anti-tumor activity. Finally, the potential applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in other diseases such as autoimmune disorders should be investigated.
Métodos De Síntesis
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves a multistep process that begins with the reaction of 2-aminobenzoxazole with thioacetamide to form 4,5-dihydro-1,3-thiazol-2-amine. This intermediate is then reacted with 2-oxo-1,3-benzoxazole-3-acetic acid to form the final product, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been optimized to produce high yields and purity, making it suitable for further studies and applications.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied in preclinical models of cancer, and the results have shown promising anti-tumor activity. N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to be effective in overcoming drug resistance in cancer cells, making it a potentially valuable therapeutic option for patients with refractory cancers.
Propiedades
Nombre del producto |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide |
|---|---|
Fórmula molecular |
C13H13N3O3S |
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C13H13N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4H,5-8H2,(H,14,15,17) |
Clave InChI |
WOZJKNCFIBIRNS-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
SMILES canónico |
C1CSC(=N1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)








![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)